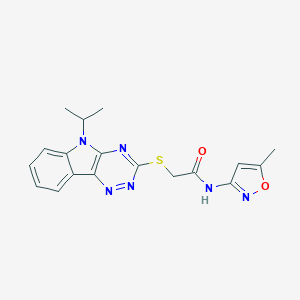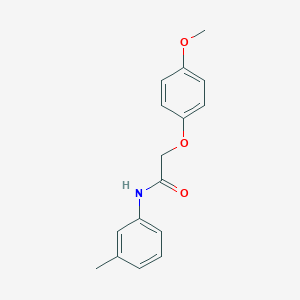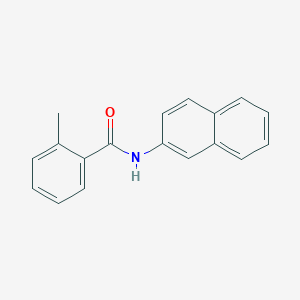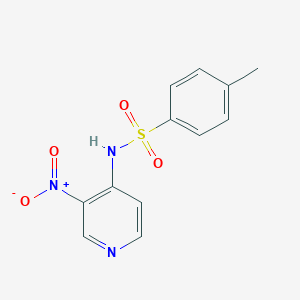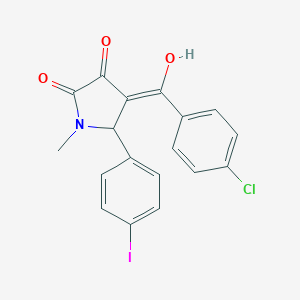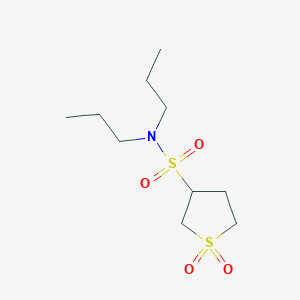
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DPTS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DPTS is a highly versatile compound that has been used in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of DPTS is primarily mediated through its interaction with the GABA-A receptor. DPTS binds to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in the symptoms of various neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DPTS are primarily mediated through its interaction with the GABA-A receptor. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, which are mediated through its ability to enhance the inhibitory effects of GABA on neuronal activity. DPTS has also been shown to have anxiolytic and sedative effects, which are mediated through its interaction with the benzodiazepine site on the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPTS in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows researchers to study the role of inhibitory neurotransmission in various neurological disorders with a high degree of specificity. However, one of the limitations of using DPTS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DPTS. One potential area of research is the development of new drugs based on the structure of DPTS for the treatment of various neurological disorders. Another potential area of research is the development of new methods for the synthesis and purification of DPTS to improve its solubility and purity for use in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of DPTS and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of DPTS involves the reaction of thiophene-2-sulfonamide with 1,3-propanedithiol in the presence of a catalyst. The reaction yields DPTS as a white crystalline solid with a melting point of 173-175°C. The purity of DPTS can be further enhanced through recrystallization and purification steps.
Applications De Recherche Scientifique
DPTS has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPTS is in neuroscience research. DPTS has been shown to be a potent and selective blocker of the GABA-A receptor, which is a key mediator of inhibitory neurotransmission in the brain. By blocking the GABA-A receptor, DPTS can be used to study the role of inhibitory neurotransmission in various neurological disorders, including epilepsy, anxiety, and depression.
In addition to its applications in neuroscience research, DPTS has also been studied for its potential applications in pharmacology and medicinal chemistry. DPTS has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
N,N-dipropyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Formule moléculaire |
C10H21NO4S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1,1-dioxo-N,N-dipropylthiolane-3-sulfonamide |
InChI |
InChI=1S/C10H21NO4S2/c1-3-6-11(7-4-2)17(14,15)10-5-8-16(12,13)9-10/h10H,3-9H2,1-2H3 |
Clé InChI |
ARDJPBBVVZZFHY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)



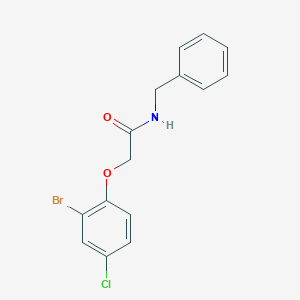
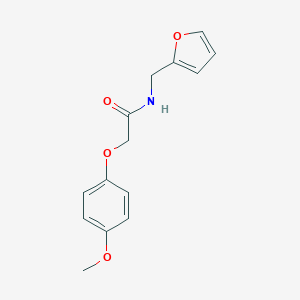
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
